![molecular formula C5H4N2S B1210989 Imidazo[2,1-b]thiazole CAS No. 251-97-8](/img/structure/B1210989.png)

Imidazo[2,1-b]thiazole

Descripción general

Descripción

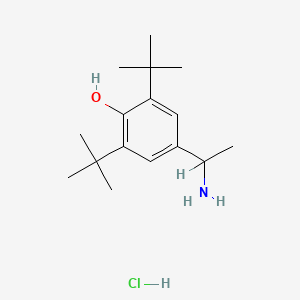

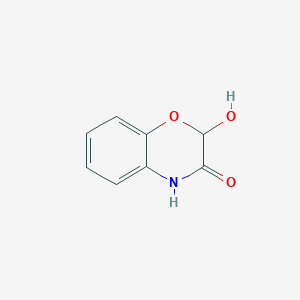

Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom . Imidazothiazole derivatives show a broad spectrum of in vitro activity such as anticancer, antipsychotic, antimicrobial, antifungal, and anthelmintic .

Synthesis Analysis

A series of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their antiviral and antimycobacterial activity . Another method for assembling the imidazo[2,1-b][1,3]thiazole system is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .

Molecular Structure Analysis

The general structure of imidazothiazoles consists of a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .

Chemical Reactions Analysis

A new method for assembling the imidazo[2,1-b][1,3]thiazole system is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .

Physical And Chemical Properties Analysis

One of the compounds, a white solid, had a melting point of 270–271 °C. Its FT-IR (KBr) was (bar {v}) = 3532, 3481, 2846, 1685, 1645, 1605, 1536, 1459, 1430, 1384, 1281, 1198, 736 cm −1 .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antibacterial activities. These compounds have shown efficacy against a range of bacterial strains, which is crucial in the fight against antimicrobial resistance . The structural characteristics of these derivatives allow them to interact with bacterial enzymes and inhibit their function, providing a pathway for developing new antibacterial agents.

Antifungal Activities

In addition to their antibacterial properties, Imidazo[2,1-b]thiazole hybrids have demonstrated antifungal activities. The synthesis of these hybrids involves integrating imidazole with thiazole, enhancing their ability to combat fungal infections by disrupting the cell membrane integrity of fungal pathogens .

Anticancer Properties

Imidazo[2,1-b]thiazole-based chalcone derivatives have been designed and tested for their anticancer activities. These compounds exhibit cytotoxic effects on various cancer cell lines, including colorectal adenocarcinoma, lung carcinoma, and breast adenocarcinoma, by inducing apoptosis and inhibiting cell proliferation . The molecular docking studies of these derivatives provide insights into their interactions with key enzymes and receptors involved in cancer progression.

Antituberculosis Potential

The search for new anti-mycobacterial agents has led to the exploration of imidazo[2,1-b]thiazole derivatives. These compounds have shown potential as anti-mycobacterial agents, offering a new avenue for treating tuberculosis, especially in the face of increasing drug resistance .

Anti-inflammatory and Analgesic Effects

Imidazo[2,1-b]thiazole hybrids have been identified to possess anti-inflammatory and analgesic effects. These activities are attributed to the compound’s ability to inhibit enzymes like cholinesterase and monoamine oxidase (MAO), which play a role in inflammatory processes .

Antioxidant Activity

The antioxidant properties of Imidazo[2,1-b]thiazole derivatives make them valuable in combating oxidative stress, which is implicated in various chronic diseases. These compounds can neutralize free radicals, thereby protecting cells from damage .

Antidiabetic Activity

Research has also indicated that Imidazo[2,1-b]thiazole derivatives may have applications in managing diabetes. Their interaction with biological targets relevant to diabetes suggests a potential for these compounds to be developed into antidiabetic medications .

Enzyme Inhibition

Imidazo[2,1-b]thiazole compounds have been studied for their ability to inhibit various enzymes, such as carbonic anhydrase and cholinesterase. Enzyme inhibition is a key strategy in drug development for treating a range of disorders, including neurodegenerative diseases .

Mecanismo De Acción

Target of Action

Imidazo[2,1-b]thiazole derivatives have been found to exhibit potent anticancer activities . The primary targets of these compounds are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These compounds interact with DNA dodecamer and caspase-3, which play crucial roles in cell proliferation and apoptosis .

Mode of Action

The interaction of Imidazo[2,1-b]thiazole with its targets is strongly stabilized by two hydrogen bonds . The first one is formed by imidazo[2,1-b]thiazole with ASNα101 at a distance of 2.31 Å . The second bond is formed between benzimidazole NH and Tyrα224 at a distance of 2.01 Å . These interactions lead to changes in the cellular processes, resulting in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The biochemical pathways affected by Imidazo[2,1-b]thiazole involve the mitochondrial membrane depolarization and multicaspase activation, ultimately leading to apoptosis . The compound also affects the DNA synthesis process, leading to cell cycle arrest .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Imidazo[2,1-b]thiazole derivatives have been studied. One of the compounds, ND-11543, was found to be tolerable at >500 mg/kg in mice and displayed good drug exposure with an AUC(0-24h) >11,700 ng·hr/mL and a >24 hr half-life . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of Imidazo[2,1-b]thiazole’s action include significant cytotoxic activity on cancer cells . For instance, the compound 3j exhibited much higher cytotoxic activity on cancer cells than that of normal 3T3-L1 cells . Flow cytometry analysis proved that 3j-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Direcciones Futuras

The imidazo[2,1-b]thiazole-based aryl hydrazones have shown promising cytotoxicity against the breast cancer cell line MDA-MB-231. They could be explored as promising antiproliferative leads in the future . Another study suggests that the imidazo[2,1-b]thiazole system could be assembled based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .

Propiedades

IUPAC Name |

imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-2-7-3-4-8-5(7)6-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBBWLWUIISIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CSC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355728 | |

| Record name | imidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b]thiazole | |

CAS RN |

251-97-8 | |

| Record name | imidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[2,1-b][1,3]thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of imidazo[2,1-b]thiazole?

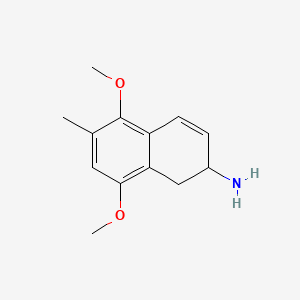

A: While the core structure has a specific formula and weight, imidazo[2,1-b]thiazole derivatives vary greatly. Specific examples can be found in the papers, like 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole (C12H9ClN2S) [].

Q2: What spectroscopic data is commonly used to characterize imidazo[2,1-b]thiazole derivatives?

A: Researchers frequently employ FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of synthesized imidazo[2,1-b]thiazole compounds [, , ]. Additionally, UV-Vis spectroscopy is used to analyze electronic transitions and correlate with theoretical calculations [].

Q3: What are some notable biological activities reported for imidazo[2,1-b]thiazole derivatives?

A: Imidazo[2,1-b]thiazole derivatives have shown diverse biological activities, including:* Inhibition of mitochondrial NADH dehydrogenase: Specifically targeting the NADH: ubiquinone reductase activity in mitochondrial membranes. []* Antimicrobial activity: Acting against various bacterial and fungal strains, including Mycobacterium tuberculosis. [, , ] * Anti-inflammatory activity: Exhibiting effects comparable to diclofenac in some studies. []* Antioxidant activity: Demonstrating radical scavenging properties in vitro. []* Anticancer activity: Inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) [] and cervical cancer (HeLa) [, ].* Epidermal Growth Factor Receptor (EGFR) inhibition: Targeting EGFR, a key protein involved in cell growth and proliferation. []* L-type calcium channel modulation: Interacting with L-type calcium channels, with potential applications in cardiovascular diseases and cystic fibrosis. [, ]

Q4: How do imidazo[2,1-b]thiazole derivatives inhibit NADH dehydrogenase?

A: Research indicates that 6-thienylimidazo[2,1-b]thiazoles, a subclass, are more potent inhibitors of NADH dehydrogenase in mammalian mitochondria than in nematode mitochondria []. These compounds bind to a site that is mutually exclusive with rotenone but not with piericidin or other known inhibitors [].

Q5: How does the structure of imidazo[2,1-b]thiazole influence its interaction with L-type calcium channels?

A: Studies suggest that specific structural features of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines impact their affinity for Cav1.2 and Cav1.3 isoforms of L-type calcium channels []. This selectivity has implications for potential therapeutic applications in cardiovascular diseases and cystic fibrosis [, ].

Q6: What is known about the mechanism of action of imidazo[2,1-b]thiazole derivatives as anticancer agents?

A: Research on specific derivatives reveals multiple mechanisms:* Induction of apoptosis: Triggering programmed cell death in cancer cells [, ].* Cell cycle arrest: Halting the progression of cancer cells through the cell cycle, thereby inhibiting proliferation []. * Mitochondrial membrane potential disruption: Disrupting mitochondrial function, a crucial step in apoptosis []. * Reactive oxygen species (ROS) generation: Increasing intracellular ROS levels, leading to oxidative stress and cell death [].

Q7: What are common synthetic routes for preparing imidazo[2,1-b]thiazoles?

A: Several methods have been reported, including:* Condensation of 2-aminothiazole with α-halo ketones: This approach is widely used and allows for the introduction of various substituents at different positions of the imidazo[2,1-b]thiazole core [, , ].* Multicomponent reactions: These reactions offer a convergent and efficient way to access diversely substituted imidazo[2,1-b]thiazoles in a single step [].* [3+2] Cycloaddition reactions: This approach provides stereoselective access to spiro-fused imidazo[2,1-b]thiazoles with potential biological interest [].* Palladium-catalyzed direct arylation: This method enables the regioselective C-H arylation of imidazo[2,1-b]thiazoles, providing access to diversely substituted derivatives [].

Q8: What is the significance of using green chemistry principles in the synthesis of imidazo[2,1-b]thiazoles?

A: Employing green chemistry principles, such as using environmentally benign solvents and catalyst-free conditions, is crucial for sustainable synthesis [, , ]. This approach minimizes waste generation, reduces environmental impact, and promotes the development of eco-friendly synthetic methodologies [, ].

Q9: How is computational chemistry used in the study of imidazo[2,1-b]thiazole derivatives?

A: Computational methods, including density functional theory (DFT) calculations, are used to:* Investigate reaction mechanisms: Elucidating the reaction pathways involved in the formation of imidazo[2,1-b]thiazoles [, ].* Predict molecular properties: Calculating electronic properties, dipole moments, and spectroscopic parameters to understand structure-property relationships [].* Perform molecular docking studies: Evaluating the binding affinities and interactions of imidazo[2,1-b]thiazole derivatives with target proteins to rationalize their biological activity [].

Q10: What are the key structure-activity relationships (SAR) observed for imidazo[2,1-b]thiazole derivatives?

A: SAR studies highlight the influence of substituents on biological activity. For instance:* COX-2 inhibition: The type and size of amine substituents at the C-5 position of the imidazo[2,1-b]thiazole ring significantly influence both potency and selectivity for COX-2 inhibition [].* Anti-mycobacterial activity: The presence of a thiazole ring substituted with chlorophenyl, pyridine, or coumarin moieties shows a strong correlation with enhanced anti-mycobacterial activity [].* Antitumor activity: The presence of a guanylhydrazone moiety at specific positions of the imidazo[2,1-b]thiazole core has been linked to potent antitumor activity and inhibition of Complex III of the mitochondrial respiratory chain [].

Q11: Are there opportunities for drug delivery and targeting strategies with imidazo[2,1-b]thiazoles?

A11: While less explored in the provided papers, the diverse chemistry of imidazo[2,1-b]thiazoles allows for the introduction of various functional groups that can be exploited for conjugation to drug delivery systems or targeting ligands.

Q12: What is the historical context of imidazo[2,1-b]thiazole research?

A: The papers highlight a longstanding interest in this scaffold:* Early work focused on fundamental chemistry and synthetic methods [].* Over time, research expanded to explore diverse pharmacological activities [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)

![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)

![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)

![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)

![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)